N,N-diethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine
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Overview
Description
N,N-diethyl-N’-(2-phenylquinazolin-4-yl)propane-1,3-diamine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(2-phenylquinazolin-4-yl)propane-1,3-diamine typically involves the reaction of 2-phenylquinazoline with N,N-diethylpropane-1,3-diamine under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate and dimethylformamide (DMF), respectively . The reaction mixture is stirred at an elevated temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-N’-(2-phenylquinazolin-4-yl)propane-1,3-diamine may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(2-phenylquinazolin-4-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(2-phenylquinazolin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N’-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
- N,N-diethyl-N’-(2-phenylquinazolin-4-yl)butane-1,4-diamine
- N,N-diethyl-N’-(2-phenylquinazolin-4-yl)hexane-1,6-diamine
Uniqueness
N,N-diethyl-N’-(2-phenylquinazolin-4-yl)propane-1,3-diamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N',N'-diethyl-N-(2-phenylquinazolin-4-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-25(4-2)16-10-15-22-21-18-13-8-9-14-19(18)23-20(24-21)17-11-6-5-7-12-17/h5-9,11-14H,3-4,10,15-16H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSZZKJAACPKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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